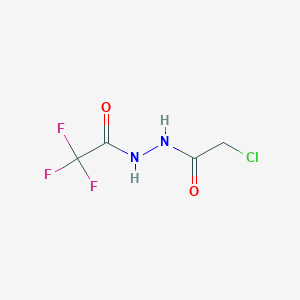

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

描述

属性

IUPAC Name |

N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3N2O2/c5-1-2(11)9-10-3(12)4(6,7)8/h1H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKIVKLXFDNBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NNC(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474799 | |

| Record name | N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762240-99-3 | |

| Record name | N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

-

Trifluoroacetyl Hydrazine Formation :

Hydrazine hydrate reacts with trifluoroacetic acid ethyl ester in MTBE at room temperature:Optimal molar ratio: 1:1.1–1.3 (hydrazine hydrate:trifluoroacetic acid ethyl ester).

-

Chloroacetylation :

Trifluoroacetyl hydrazine reacts with chloroacetyl chloride in MTBE under sodium hydroxide-mediated conditions:Molar ratio: 1:1.1–1.2 (trifluoroacetyl hydrazine:chloroacetyl chloride).

Key Process Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | MTBE | Reduces toxicity, improves separation |

| Acid-Binding Agent | 50% NaOH solution | Neutralizes HCl, maintains pH 6–7 |

| Hydrazine Hydrate:MTBE | 1:8–10 (mass ratio) | Ensures complete dissolution |

| Reaction Temperature | Room temperature (20–25°C) | Minimizes side reactions |

Comparative Analysis of Methodologies

The shift from acetonitrile to MTBE resolves multiple industrial challenges:

| Aspect | Traditional Method (Acetonitrile) | Modern Method (MTBE) |

|---|---|---|

| Solvent Cost | High ($1,200–1,500/ton) | Moderate ($800–1,000/ton) |

| Toxicity | High (LD50: 2,460 mg/kg in rats) | Low (LD50: 3,000 mg/kg) |

| Yield | 85–90% | 93–97% |

| Purity | 95–97% | 97–98% |

| Post-Processing Steps | 5–6 steps | 2–3 steps |

Process Optimization and Case Studies

Solvent Selection

MTBE’s low polarity facilitates phase separation, enabling direct concentration post-reaction. Alternatives like tetrahydrofuran (THF) reduce yield by 4–5% due to residual water solubility.

Acid-Binding Agent Efficiency

Sodium hydroxide outperforms potassium hydroxide and sodium carbonate in maintaining pH stability, crucial for minimizing hydrolysis of chloroacetyl chloride.

Exemplary Batches

| Example | Solvent | NaOH (mol eq.) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | MTBE | 1.2 | 97.3 | 98.0 |

| 2 | THF | 1.2 | 93.1 | 97.5 |

| 3 | MTBE | 1.1 | 95.0 | 97.0 |

Critical Evaluation of Methodologies

Advantages of Modern Methods

Remaining Challenges

-

Chloroacetyl Chloride Handling : Requires strict temperature control to prevent exothermic decomposition.

-

Residual Solvent Limits : MTBE traces in the final product must remain below ICH Q3C guidelines (0.5%).

化学反应分析

Types of Reactions

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Reduction Reactions: The compound can be reduced to form hydrazine derivatives, which are useful intermediates in organic synthesis.

Oxidation Reactions: Oxidation of the hydrazine moiety can lead to the formation of azo compounds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Hydrazine and sodium borohydride are typical reducing agents.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

Major Products

Substitution Products: Various substituted hydrazine derivatives.

Reduction Products: Hydrazine derivatives.

Oxidation Products: Azo compounds.

科学研究应用

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

Materials Science: The compound is used in the preparation of polymers and other materials with unique properties.

Biological Research: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicinal Chemistry: The compound is investigated for its potential use in drug development and as a pharmacological tool.

作用机制

The mechanism of action of 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The pathways involved include:

相似化合物的比较

Comparison with Structurally Similar Hydrazine Derivatives

Functional Group Variations

Table 1: Structural and Functional Comparisons

Substituent Effects on Properties

- Electron-Withdrawing Groups (e.g., -CF3, -NO2): Enhance electrophilicity and stability. CTA’s trifluoroacetyl group increases reactivity toward nucleophiles .

- Aromatic vs. Aliphatic Substituents : Thiazolyl and indole derivatives exhibit π-π stacking interactions, enhancing binding to biological targets (e.g., MAO enzymes) .

- Steric Effects : Bulky substituents (e.g., ferrocenyl in Compound 35 ) reduce enzymatic inhibition efficacy compared to smaller groups.

生物活性

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine, a compound with the CAS number 762240-99-3, is recognized primarily as an important intermediate in the synthesis of the diabetes medication sitagliptin. Its biological activity has garnered attention due to its potential therapeutic applications and mechanisms of action.

This compound is characterized by its unique molecular structure, which includes both chloroacetyl and trifluoroacetyl groups. This structural composition contributes to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research indicates that it functions as a potent inhibitor of certain enzymes and pathways involved in metabolic regulation.

- Enzyme Inhibition : The compound has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism. This inhibition leads to increased levels of incretin hormones, which help regulate blood sugar levels .

Pharmacological Effects

The pharmacological effects of this compound have been explored in various studies:

- Antidiabetic Activity : As an intermediate in sitagliptin synthesis, this compound contributes to the antidiabetic effects observed with DPP-4 inhibitors. Clinical studies have reported significant reductions in HbA1c levels among patients treated with sitagliptin, suggesting that its precursor plays a role in enhancing glycemic control .

- Toxicological Profile : Preliminary studies indicate that while the compound exhibits beneficial pharmacological effects, it also necessitates careful evaluation of its toxicity. Research into its safety profile is ongoing, focusing on potential side effects associated with prolonged exposure or high dosages .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Study on Glycemic Control : A clinical trial involving sitagliptin demonstrated improvements in glycemic control among Type 2 diabetes patients. The study highlighted the importance of DPP-4 inhibition and its correlation with reduced fasting plasma glucose levels .

- Safety and Efficacy Assessment : A comprehensive review assessed the safety and efficacy of DPP-4 inhibitors, including sitagliptin, revealing that adverse effects were generally mild and manageable, reinforcing the need for further investigation into the underlying compounds like this compound .

Data Tables

常见问题

Q. What are the optimal synthetic routes for 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via sequential acylation of hydrazine derivatives. For example, hydrazine hydrate reacts with chloroacetyl chloride to form intermediates, followed by trifluoroacetylation. Key steps include:

- Intermediate Formation : React hydrazine hydrate with chloroacetyl chloride in a polar aprotic solvent (e.g., DCM) under controlled pH to avoid over-acylation .

- Trifluoroacetylation : Introduce trifluoroacetyl groups using trifluoroacetic anhydride (TFAA) in the presence of a base (e.g., triethylamine) to enhance regioselectivity .

- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields >80% are achievable with stoichiometric control and inert atmosphere .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm carbonyl stretches (C=O) at ~1680–1750 cm⁻¹ for chloroacetyl and trifluoroacetyl groups .

- ¹H/¹³C NMR : Identify hydrazine NH protons (δ 8.5–10.5 ppm) and trifluoromethyl carbons (δ 110–120 ppm, quartets due to ¹JCF coupling) .

- Mass Spectrometry (HRMS) : Use ESI+ to detect [M+H]⁺ peaks and isotopic patterns consistent with Cl and F atoms .

- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C/H/N percentages .

Q. How should this compound be stored to maintain stability, and what are its degradation pathways?

Methodological Answer:

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the trifluoroacetyl group. Use amber vials to avoid photodegradation .

- Degradation Pathways : The chloroacetyl group is susceptible to nucleophilic attack (e.g., by water or amines), while the trifluoroacetyl moiety may hydrolyze under acidic/basic conditions. Monitor via periodic NMR or HPLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electronic properties (e.g., nucleophilic attack susceptibility at the chloroacetyl site) .

- Molecular Docking : Dock the compound into enzyme active sites (e.g., α-amylase) using AutoDock Vina to predict binding affinities. Parameterize partial charges with Gaussian09 .

- QSAR Modeling : Correlate structural descriptors (e.g., Hammett σ values for substituents) with experimental bioactivity data to design analogs .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DCM), reaction temperature (±2°C), and catalyst loading (e.g., CuSO₄·5H₂O at 0.3 equiv.) .

- Statistical Analysis : Apply ANOVA to compare yields across studies. For bioactivity, use dose-response curves (IC₅₀) to account for assay variability .

Q. What is the role of the trifluoroacetyl group in modulating biological activity or chemical reactivity?

Methodological Answer:

- Electron-Withdrawing Effects : The trifluoroacetyl group increases electrophilicity at the hydrazine nitrogen, enhancing reactivity with nucleophiles (e.g., thiols in enzyme active sites) .

- Metabolic Stability : Fluorine substitution reduces metabolic degradation via cytochrome P450 enzymes, as shown in comparative studies with non-fluorinated analogs .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution or cyclization reactions?

Methodological Answer:

Q. What in vitro assays are suitable for evaluating the pharmacological potential of derivatives?

Methodological Answer:

- Antibacterial Activity : Use disc diffusion assays (e.g., against E. coli and S. aureus) with ciprofloxacin as a positive control .

- Cytotoxicity Screening : Employ MTT assays on HeLa cells, comparing IC₅₀ values to cisplatin .

- Enzyme Inhibition : Test α-amylase inhibition via DNSA method, with acarbose as a reference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。